N-(2-(thiophen-2-yl)ethyl)tetrahydro-2H-pyran-4-amine hydrochloride
Overview
Description
“N-(2-(thiophen-2-yl)ethyl)tetrahydro-2H-pyran-4-amine hydrochloride” is a complex organic compound. It contains a thiophene ring, which is a five-membered aromatic ring with one sulfur atom . The compound also contains a tetrahydropyran ring, which is a six-membered ring with one oxygen atom . The molecule is functionalized with an amine group .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, 2-Thiopheneethylamine, an aromatic amine, undergoes microwave-induced condensation with iminodiacetic acid to form the corresponding piperazine-2,6-dione derivatives . Another related compound, 4-Aminotetrahydropyran, can be synthesized from Tetrahydro-2H-pyran-4-amine .Molecular Structure Analysis
The molecular structure of “N-(2-(thiophen-2-yl)ethyl)tetrahydro-2H-pyran-4-amine hydrochloride” is complex, with a molecular weight of 211.32 . It contains a thiophene ring, a tetrahydropyran ring, and an amine group .Scientific Research Applications
Synthesis Techniques
- A study by Aghekyan et al. (2018) explored the synthesis of dicarboxylic acid amides and diamides using [4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methanamine as a base. This process provides insights into the methods of synthesizing related compounds like N-(2-(thiophen-2-yl)ethyl)tetrahydro-2H-pyran-4-amine hydrochloride (Aghekyan et al., 2018).
Applications in Medicinal Chemistry
- Georgiadis (1976) reported the synthesis of 5-amino derivatives of 5,6-dihydro-6-methoxy-2-methyl-2-(4'-biphenylyl)-2H-pyran-3(4H)-one and evaluated their antimicrobial and anticoccidial activities. This study demonstrates the potential medicinal applications of related compounds (Georgiadis, 1976).
Chemical Properties and Reactions
- In research conducted by Vasileva et al. (2018), secondary amines reacted with ethyl 2-[5-aryl-2-oxofuran-3(2H)-ylideneamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylates to yield various derivatives. This study contributes to understanding the reactivity of compounds similar to N-(2-(thiophen-2-yl)ethyl)tetrahydro-2H-pyran-4-amine hydrochloride (Vasileva et al., 2018).
Potential for Library Generation
- Roman (2013) utilized 3-dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride to generate a structurally diverse library of compounds. This research exemplifies the utility of similar compounds in diverse chemical syntheses (Roman, 2013).
Contributions to Tuberculostatic Agents
- Titova et al. (2019) synthesized structural analogs of antituberculous agents, highlighting the role of similar compounds in developing new treatments for tuberculosis (Titova et al., 2019).
properties
IUPAC Name |
N-(2-thiophen-2-ylethyl)oxan-4-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NOS.ClH/c1-2-11(14-9-1)3-6-12-10-4-7-13-8-5-10;/h1-2,9-10,12H,3-8H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUSSBBAJHHLIBQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1NCCC2=CC=CS2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClNOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.79 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(thiophen-2-yl)ethyl)tetrahydro-2H-pyran-4-amine hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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